Trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate
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Description
Scientific Research Applications
Environmental Analysis and Human Exposure Assessment
- A study by Ye et al. (2008) developed a method using solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry for measuring environmental phenols in human milk, which includes compounds related to trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate. This method can be used for assessing human exposure to these compounds in breastfed infants (Ye et al., 2008).
Analytical and Spectroscopic Studies
- Research by Hoatson et al. (1988) on the flexibility and orientational order in nematic liquid crystals, using deuteron magnetic resonance spectroscopy, provides insights that could be relevant to studies involving this compound (Hoatson et al., 1988).
Synthesis and Chemical Reactions
- Suzuki and Takahashi (1983) discussed the synthesis of substituted salicylaldehydes, which may offer valuable insights into synthetic pathways relevant to this compound (Suzuki & Takahashi, 1983).
Antibiotic Biosynthesis
- Becker (1984) and Rickards and Rukachaisirikul (1987) conducted studies related to antibiotic biosynthesis, which might be applicable to research involving this compound, particularly in understanding the biosynthesis and synthesis of antibiotics (Becker, 1984), (Rickards & Rukachaisirikul, 1987).
Photodegradation and Environmental Fate
- Studies by Gmurek et al. (2015) and Haman et al. (2015) on the photodegradation of parabens and the fate and behavior of parabens in aquatic environments provide insights into environmental aspects relevant to this compound (Gmurek et al., 2015), (Haman et al., 2015).
Crystallography and Molecular Structure Analysis
- Research by Sharfalddin et al. (2020) on the crystallography of methyl 4-hydroxybenzoate could provide valuable information for understanding the structural aspects of this compound (Sharfalddin et al., 2020).
Properties
IUPAC Name |
trideuterio(113C)methyl 5-chloro-2-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,1H3/i1+1D3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWHRMZKJXOWFC-KQORAOOSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC(=O)C1=C(C=CC(=C1)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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